molecular formula C16H17N7OS B2594397 (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396793-09-1

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2594397
CAS RN: 1396793-09-1
M. Wt: 355.42
InChI Key: PPHWPWLHOQGLTP-UHFFFAOYSA-N
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Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that contains several heterocyclic moieties, including a tetrazole ring and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain several key features, including the tetrazole and thiadiazole rings, as well as the piperidine ring . These rings are likely to be connected by carbon-carbon bonds, with the tetrazole and thiadiazole rings likely being part of larger aromatic systems .

Scientific Research Applications

Tetrazoles are synthetic organic heterocyclic compounds composed of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms. They do not occur naturally but have gained significant attention due to their diverse biological applications, particularly in material and medicinal chemistry . The nitrogen-rich conjugated structure of tetrazoles gives rise to both electron-donating and electron-withdrawing properties.

The parent heterocycle CH₂N₄ can exist in three tautomeric forms:

The first two tautomers possess six π electrons and are aromatic, while the 5H-tautomer is nonaromatic.

Other Useful Applications

Beyond pharmaceuticals, tetrazoles have additional applications:

Mechanism of Action

properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHWPWLHOQGLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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